1-[(2,5-Dibromophenyl)sulfonyl]proline
Description
1-[(2,5-Dibromophenyl)sulfonyl]proline is a proline derivative functionalized with a sulfonyl group linked to a 2,5-dibromophenyl substituent. The 2,5-dibromophenyl moiety introduces steric bulk and electron-withdrawing effects due to bromine atoms at the ortho and para positions. This compound is hypothesized to exhibit unique reactivity in peptide synthesis or enzyme inhibition due to its structural features, though specific applications require further investigation .
Properties
Molecular Formula |
C11H11Br2NO4S |
|---|---|
Molecular Weight |
413.08 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Br2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |
InChI Key |
VACHCVAPPILYEF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Hypothetical Property Comparisons
| Compound | Backbone | Substituents | Predicted Solubility | Steric Hindrance |
|---|---|---|---|---|
| 1-[(2,5-Dibromophenyl)sulfonyl]proline | Proline | 2,5-dibromophenyl | Moderate (polar) | High |
| 1-(3-Bromophenylsulfonyl)piperidine | Piperidine | 3-bromophenyl | Low (non-polar) | Moderate |
| 4,4'-Sulfonyldiphenol | Diphenol | Sulfonyl bridge | High (polar) | Low |
Research Findings and Functional Implications
Reactivity in Sulfonylation Reactions
The electron-deficient sulfonyl group in this compound may facilitate nucleophilic substitution reactions, though steric hindrance from bromine could slow kinetics compared to less substituted analogs like 1-(3-bromophenylsulfonyl)piperidine .
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